

8-Prenylnaringenin: A Technical Guide to its Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Prenylnaringenin (8-PN) is a prenylflavonoid that has garnered significant attention in the scientific community for its potent biological activities, most notably its phytoestrogenic effects. [1][2] Structurally, it belongs to the flavanone subclass of flavonoids and is distinguished by a prenyl group substitution on the A ring of the naringenin backbone. This structural feature is crucial for its bioactivity.[3] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and relevant experimental protocols for the study of **8-Prenylnaringenin**.

Chemical Structure

The fundamental structure of **8-Prenylnaringenin** consists of a C6-C3-C6 carbon framework, characteristic of flavonoids, which comprises two benzene rings (A and B) linked by a three-carbon heterocyclic pyran ring (C).[3] The systematic IUPAC name for the naturally occurring enantiomer is (2S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one.[1][4]

Key structural features include:

Flavanone Core: A saturated C2-C3 bond in the C ring.



- Hydroxylation Pattern: Hydroxyl groups are present at positions 5 and 7 on the A ring and position 4' on the B ring.
- Prenyl Group: A 3-methylbut-2-en-1-yl group is attached to the C8 position of the A ring. This
 prenyl moiety significantly enhances its lipophilicity and is critical for its potent estrogenic
 activity.[3]

Synonyms: 8-PN, Hopein, Flavaprenin, Sophoraflavanone B.[1][4]

Stereochemistry

8-Prenylnaringenin possesses a single chiral center at the C2 position of the pyran C ring. Consequently, it can exist as two enantiomers: (S)-**8-Prenylnaringenin** and (R)-**8-Prenylnaringenin**.

The naturally occurring form of **8-Prenylnaringenin**, biosynthesized in plants such as hops (Humulus lupulus), is predominantly the (S)-enantiomer.[1] However, chemical synthesis or non-enzymatic isomerization can lead to the formation of a racemic mixture containing both (R) and (S) enantiomers.[5] Studies have shown that both enantiomers exhibit similar bioactivity in vitro, including comparable binding to estrogen receptors.[5]

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of **8-Prenylnaringenin** is presented in the table below.



Property	Value
Molecular Formula	C20H20O5
Molecular Weight	340.37 g/mol
CAS Number	53846-50-7
Appearance	Crystalline solid
Solubility	Soluble in DMSO (approx. 5 mg/mL), DMF (approx. 10 mg/mL), and ethanol (approx. 2 mg/mL). Sparingly soluble in aqueous buffers. A solubility of approximately 0.5 mg/mL is achievable in a 1:1 solution of DMF:PBS (pH 7.2).[6]
logP	4.02
UV max	294 nm
IC ₅₀ for ERα	57 nM
IC ₅₀ for ERβ	68 nM

Experimental Protocols Microwave-Assisted Synthesis of 8-Prenylnaringenin

This protocol describes the demethylation of xanthohumol to produce **8-Prenylnaringenin** and its isomer 6-prenylnaringenin using microwave irradiation.[3]

Materials:

- Xanthohumol
- Lithium chloride (LiCl)
- Dimethylformamide (DMF)
- Hydrochloric acid (2 mol/L)



- Ethyl acetate
- Acetonitrile
- Microwave reactor
- HPLC-PDA system

Procedure:

- Combine xanthohumol and 55 equivalents of lithium chloride in dimethylformamide in a microwave reactor vessel.
- Irradiate the reaction mixture at 198 °C for 9 minutes. The reaction time commences once the target temperature is reached.[3]
- After irradiation, cool the reaction mixture and add 2 mL of water and 200 μL of 2 mol/L hydrochloric acid.
- Extract the mixture with 2 mL of ethyl acetate.
- Take 1 mL of the organic layer and evaporate the solvent under vacuum.
- Redissolve the residue in 25 mL of acetonitrile.
- Filter the solution through a PTFE filter.
- Analyze the product mixture using an HPLC-PDA system.

Chiral Separation of 8-Prenylnaringenin Enantiomers by HPLC

This protocol details the enantioseparation of **8-Prenylnaringenin** using high-performance liquid chromatography (HPLC).[7]

Materials:

• Racemic 8-Prenylnaringenin sample



- Chiralpak AD-RH column
- HPLC system with a suitable detector (e.g., UV-Vis)
- Methanol
- 2-Propanol
- Water

Procedure:

- Prepare the mobile phase consisting of methanol, 2-propanol, and water in a 40:20:40 (v/v/v) ratio.[7]
- Equilibrate the Chiralpak AD-RH column with the mobile phase at a stable flow rate.
- Dissolve the **8-Prenylnaringenin** sample in a suitable solvent (e.g., the mobile phase).
- Inject the sample onto the HPLC system.
- Perform the chromatographic separation under isocratic conditions.
- Detect the enantiomers using a UV-Vis detector at an appropriate wavelength (e.g., 290 nm).

Enantiospecific Analysis of 8-Prenylnaringenin in Biological Fluids by LC-ESI-MS

This protocol describes a sensitive method for the simultaneous determination of (R)- and (S)-**8-Prenylnaringenin** in rat serum and urine.[8]

Materials:

- Rat serum or urine samples
- Carbamazepine (Internal Standard)
- Chiralpak® AD-RH column



- LC-ESI-MS system
- 2-Propanol
- 10 mM Ammonium formate (pH 8.5)

Procedure:

- Prepare the mobile phase consisting of 2-propanol and 10 mM ammonium formate (pH 8.5) in a 40:60 (v/v) ratio.[8]
- Set the flow rate to 0.7 mL/min.
- Achieve enantiomeric resolution on a Chiralpak® AD-RH column.
- Use electrospray ionization (ESI) in negative selective ion monitoring (SIM) mode for the detection of 8-PN enantiomers at m/z 339.15.[8]
- Use positive SIM mode for the detection of the internal standard, carbamazepine, at m/z 237.15.
- Construct calibration curves over a linear range of 0.05-75 μg/mL for serum and 0.01-75 μg/mL for urine.[8]

Signaling Pathways and Logical Relationships

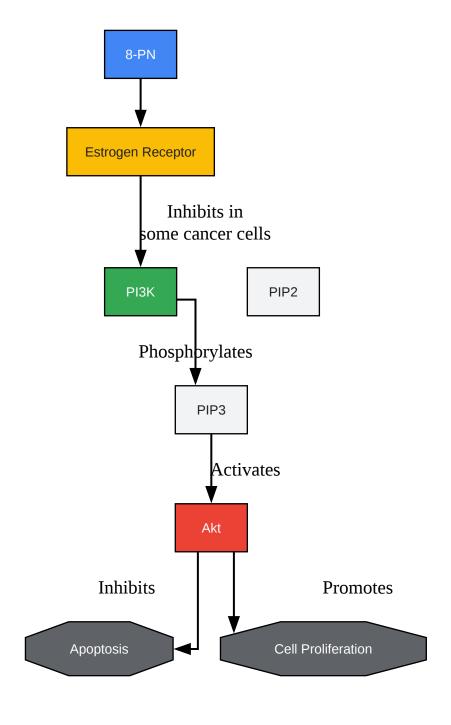
8-Prenylnaringenin exerts its biological effects primarily through the modulation of key signaling pathways, including the estrogen receptor pathway and the PI3K/Akt pathway.

Estrogen Receptor Signaling Pathway

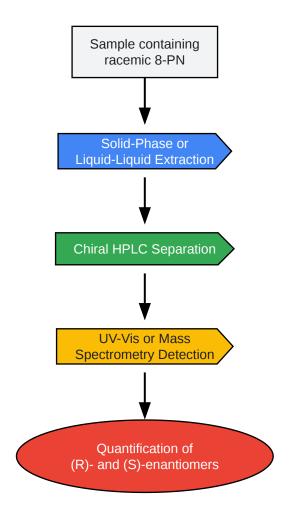
8-Prenylnaringenin is a potent phytoestrogen that binds to both estrogen receptor alpha $(ER\alpha)$ and estrogen receptor beta $(ER\beta)$.[1] This interaction initiates a cascade of events leading to the regulation of gene expression.











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